molecular formula C12H11NO4 B2477063 [5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol CAS No. 738605-14-6

[5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol

Cat. No.: B2477063
CAS No.: 738605-14-6
M. Wt: 233.223
InChI Key: RXBXSSYGWFGXLX-UHFFFAOYSA-N
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Description

[5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol is a nitroaromatic furan derivative characterized by a furan ring substituted at the 5-position with a 2-methyl-5-nitrophenyl group and a hydroxymethyl (-CH2OH) group at the 2-position.

Properties

IUPAC Name

[5-(2-methyl-5-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBXSSYGWFGXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids as catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, [5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol serves as an essential intermediate for synthesizing more complex organic compounds. Its reactivity allows for various chemical transformations, including:

  • Oxidation : Converting to carboxylic acids or ketones.
  • Reduction : Transforming nitro groups into amino groups.
  • Electrophilic Substitution : Introducing various substituents onto the aromatic ring.

Biology

The compound has shown potential in biological research, particularly in enzyme inhibition studies. It has been identified as a candidate for disrupting bacterial communication by inhibiting the enzyme PqsD in Pseudomonas aeruginosa, which is crucial for biofilm formation. In vitro studies have demonstrated significant inhibitory activity against this enzyme, suggesting its utility in developing new antimicrobial strategies.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic properties. These derivatives may exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Properties : Potential applications in treating inflammatory diseases.
  • Anticancer Effects : Investigated for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have been shown to inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating their potential as new antimicrobial agents .

Enzyme Inhibition Studies

Research has focused on the interaction of this compound with PqsD, revealing that specific structural modifications can enhance binding affinity and inhibitory potency. The time-dependent inhibition observed suggests that these compounds may bind reversibly to their targets, offering insights into their mechanism of action.

Mechanism of Action

The mechanism of action of [5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their comparative properties:

Compound Substituents/Functional Groups Key Properties/Findings Reference
Bis(5-methylfur-2-yl)-2-aminophenylmethane Bis-furyl methane with 2-aminophenyl group Mp: 95°C; 69% synthesis yield; used as a building block in organic synthesis
[5-(Dimethoxymethyl)-2-furyl]methanol Dimethoxymethyl group on furan Naturally occurring; isolated from Ophiopogon japonicus; first reported as a natural product
5-(Nitrophenyl)-2-furaldehyde oximes Nitrophenyl-furyl oximes (e.g., 2-, 3-, 4-nitro isomers) Thermodynamic ΔsubH° (298 K) = 107–121 kJ/mol; used in polymer and antimicrobial synthesis
[5-(Aminomethyl)-2-furyl]methanol Aminomethyl group on furan Molecular mass: 127.143 g/mol; potential intermediate in drug synthesis
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol 4-Amino-2-methylphenyl group on furan CAS: 105119-82-2; studied for cholinesterase inhibition potential
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Fluoro and nitro substituents on phenyl; carboxylate ester Structural data (X-ray) reported; synthesized for crystallography studies
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Nitrofuran-thiazolyl hybrid Potent urinary bladder carcinogen in rats; induces metastatic carcinomas
[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol Methoxy and nitro substituents on phenyl Commercial availability; potential research chemical

Structural and Functional Comparisons

Nitroaromatic vs. Aminated Derivatives: Nitro-substituted compounds (e.g., [5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol, ) exhibit electron-withdrawing effects, reducing solubility in polar solvents compared to amino-substituted analogs (e.g., [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol, ). The nitro group also increases thermal stability, as seen in the high sublimation enthalpies (ΔsubH° ≈ 110–120 kJ/mol) of nitrophenyl-furaldehyde oximes . Amino groups enhance bioavailability and interaction with biological targets, as demonstrated by hydrazide derivatives acting as FPR2 agonists ().

Synthetic Challenges: Nitro-substituted furans are synthetically challenging due to steric hindrance and electronic effects.

Biological Activity: Nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens in rodents, inducing bladder and renal pelvis carcinomas . This contrasts with non-nitro analogs like [5-(dimethoxymethyl)-2-furyl]methanol, which lack reported toxicity .

Thermodynamic Behavior :

  • Compounds like 5-(nitrophenyl)-2-furaldehyde oximes show predictable vapor pressure trends via the Clapeyron-Clausius equation, with sublimation enthalpies correlating with nitro positional isomers (para > meta > ortho) .

Biological Activity

[5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and enzyme inhibition. This article reviews the current knowledge regarding its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₁N₁O₄
  • Molecular Weight : 229.23 g/mol

This structure features a furyl group attached to a phenolic moiety that includes a nitro group, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the potential of compounds derived from the (2-nitrophenyl)methanol scaffold, including this compound, as promising inhibitors of PqsD, an enzyme involved in the biosynthesis of signaling molecules in Pseudomonas aeruginosa. The inhibition of this enzyme can disrupt biofilm formation and bacterial communication, making it a target for new antimicrobial strategies.

  • Inhibition Studies : In vitro tests demonstrated that certain derivatives exhibited significant inhibitory activity against recombinant PqsD, with some compounds reducing the production of signaling molecules HHQ and PQS by up to 43% .

Structure-Activity Relationship (SAR)

The efficacy of this compound and its derivatives can be attributed to their structural characteristics. A systematic investigation into the SAR revealed that modifications in the nitrophenyl moiety can significantly alter biological activity. For instance:

CompoundIC50 (10 min)IC50 (30 min)% HHQ Inhibition
36.4 µM6.0 µM43 ± 6
331.2 µMn.i.n.i.
349.4 µMn.i.n.i.

Note: n.i. = not inhibited .

Toxicity and Safety Profile

Toxicological evaluations have indicated that this compound does not exhibit significant toxicity at concentrations up to 250 µM when tested on human THP-1 macrophages . Ames tests for mutagenicity also showed no biologically relevant increases in revertant colonies at doses up to 5000 µg per plate, suggesting a favorable safety profile for further development .

Case Studies

Several studies have explored the biological effects of related compounds, contributing to our understanding of their potential applications:

  • Biofilm Inhibition : A study reported that derivatives of (2-nitrophenyl)methanol displayed anti-biofilm activity against Pseudomonas aeruginosa, underscoring their potential as therapeutic agents against biofilm-associated infections .
  • Cell Proliferation Studies : In vitro assays indicated that certain extracts containing similar structures could induce cell proliferation by upregulating growth factor genes such as FGF2, although specific data on this compound was not detailed .

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